molecular formula C17H37N B1212877 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- CAS No. 39168-98-4

1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-

Cat. No.: B1212877
CAS No.: 39168-98-4
M. Wt: 255.5 g/mol
InChI Key: VPCAZZICACQNKZ-UHFFFAOYSA-N
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Description

1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- is an organic compound belonging to the class of dialkylamines. It is characterized by the presence of two alkyl groups bonded to the amino nitrogen. The molecular formula of this compound is C16H35N, and it has a molecular weight of 241.4558 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- can be synthesized through various methods. One common approach involves the alkylation of hexanamine with 2-ethylhexyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods: In industrial settings, the production of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of biological processes involving amines.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug development or as a reagent in chemical reactions .

Comparison with Similar Compounds

    Dihexylamine: Another dialkylamine with similar structural features.

    Bis(2-ethylhexyl)amine: Shares the 2-ethylhexyl group but differs in the overall structure.

    2,2’-Diethyldihexylamine: Contains two ethyl groups and hexyl chains

Uniqueness: 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- is unique due to its specific combination of alkyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

IUPAC Name

2-ethyl-N-(2-ethylhexyl)-N-methylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N/c1-6-10-12-16(8-3)14-18(5)15-17(9-4)13-11-7-2/h16-17H,6-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCAZZICACQNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(C)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343963
Record name 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39168-98-4
Record name 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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